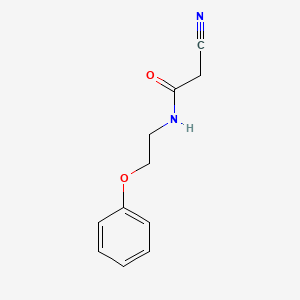

2-Cyano-N-(2-phenoxyethyl)acetamide

Description

Significance of the Acetamide (B32628) and Cyano Functional Groups in Synthetic Organic Chemistry

The acetamide functional group, with its -NHCO- linkage, is a cornerstone of organic and medicinal chemistry. sigmaaldrich.comnih.gov It is a common feature in many biologically active molecules and serves as a crucial building block in the synthesis of more complex structures. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) allows acetamides to participate in specific intermolecular interactions, which can be critical for molecular recognition and binding to biological targets. sigmaaldrich.com

Overview of Research Trajectories for N-Substituted 2-Cyanoacetamides

Research into N-substituted 2-cyanoacetamides has followed several key trajectories. A primary focus has been their utility as versatile synthons in heterocyclic synthesis. ekb.eg The reactive methylene (B1212753) group adjacent to the cyano group, combined with the electrophilic nature of the cyano and carbonyl carbons, allows for a wide range of cyclization reactions to form diverse heterocyclic systems such as pyridines, pyrimidines, and thiazoles. ekb.eg These heterocyclic products are often the subject of further investigation for their potential applications in materials science and medicinal chemistry.

Another significant area of research involves the exploration of the biological activities of these compounds. Various derivatives have been synthesized and evaluated for a spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov For instance, certain 2-cyanoacetamide (B1669375) derivatives have been investigated for their insecticidal activity. researchgate.net

Scope and Objectives of Academic Research on 2-Cyano-N-(2-phenoxyethyl)acetamide

The specific compound, this compound, combines the key structural features discussed above: the versatile 2-cyanoacetamide core and the privileged phenoxyethyl moiety. While extensive, dedicated research on this exact molecule is not widely available in the public domain, its chemical structure suggests clear objectives for academic investigation.

The primary objective of research on this compound would be its synthesis and thorough characterization. A common synthetic route for N-substituted 2-cyanoacetamides involves the reaction of an amine with a cyanoacetic acid derivative, such as ethyl cyanoacetate (B8463686). researchgate.net In the case of this compound, this would likely involve the reaction of 2-phenoxyethanamine with a suitable cyanoacetylating agent.

Following a successful synthesis, detailed characterization using modern analytical techniques would be essential. This would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the C≡N stretch of the nitrile and the C=O and N-H stretches of the amide.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

X-ray Crystallography: To determine the three-dimensional arrangement of atoms in the solid state, providing insights into its conformation and intermolecular interactions.

A further objective would be to explore the chemical reactivity of this compound, particularly its potential as a precursor for the synthesis of novel heterocyclic compounds. The presence of the reactive methylene group, the cyano group, and the amide functionality offers multiple sites for chemical modification.

Finally, preliminary biological screening of the compound and its derivatives would be a logical step to assess their potential as bioactive agents, guided by the known pharmacological profiles of related N-substituted 2-cyanoacetamides and molecules containing the phenoxyethyl scaffold.

Below is a table summarizing the basic properties of this compound, as gathered from available chemical supplier data.

| Property | Value | Source |

| CAS Number | 288154-75-6 | howeipharm.com |

| Molecular Formula | C₁₁H₁₂N₂O₂ | sigmaaldrich.com |

| Molecular Weight | 204.23 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-(2-phenoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-7-6-11(14)13-8-9-15-10-4-2-1-3-5-10/h1-5H,6,8-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYLVSVOBJBWGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288154-75-6 | |

| Record name | 2-CYANO-N-(2-PHENOXYETHYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Crystallographic Elucidation of 2 Cyano N 2 Phenoxyethyl Acetamide and Analogs

Advanced Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the primary functional groups within a molecule by measuring the absorption of infrared radiation. In the case of 2-Cyano-N-(2-phenoxyethyl)acetamide, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure.

The presence of the secondary amide group is indicated by distinct vibrations. A sharp band corresponding to the N-H stretch is typically observed in the region of 3300-3500 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions in the spectrum, generally appearing around 1685-1697 cm⁻¹. nih.gov

The cyano (C≡N) functional group presents a sharp and characteristic absorption band, though of medium intensity, in the range of 2214-2230 cm⁻¹. nih.gov This peak is a definitive marker for the cyanoacetamide moiety. The ether linkage (C-O-C) in the phenoxyethyl group gives rise to stretching vibrations in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations from the phenyl ring are also expected.

Data from related cyanoacetamide compounds support these assignments. For instance, various N-(substituted phenyl)-2-cyanoacetamides show characteristic C≡N stretching between 2261 and 2269 cm⁻¹ and C=O stretching between 1681 and 1711 cm⁻¹. researchgate.net The parent 2-cyanoacetamide (B1669375) exhibits its nitrile and carbonyl absorptions at similar frequencies. chemicalbook.comspectrabase.com

Table 1: Characteristic FT-IR Absorption Bands for this compound and Analogs

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide N-H | Stretch | 3300 - 3500 | nih.gov |

| Cyano C≡N | Stretch | 2214 - 2230 | nih.gov |

| Amide C=O | Stretch (Amide I) | 1685 - 1697 | nih.gov |

| Aromatic C=C | Stretch | 1577 - 1600 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the molecular structure by mapping the chemical environments of protons (¹H) and carbon atoms (¹³C).

The ¹H NMR spectrum of this compound allows for the complete assignment of all protons. The aromatic protons of the phenoxy group typically appear as a multiplet in the downfield region of 6.90-7.30 ppm. The methylene (B1212753) protons of the cyanoacetyl group (-CH₂-CN) are expected to resonate as a singlet at approximately 3.6 ppm. nih.govchemicalbook.com

The two methylene groups of the ethyl bridge (-CH₂-CH₂-) will appear as distinct triplets due to spin-spin coupling with each other. The protons of the methylene group adjacent to the ether oxygen (-O-CH₂-) are deshielded and would appear around 4.1 ppm, while the methylene protons adjacent to the amide nitrogen (-NH-CH₂-) would resonate slightly upfield, around 3.6-3.7 ppm. The amide proton (-NH-) itself would appear as a broad singlet or triplet further downfield, typically around 8.0 ppm, and its chemical shift can be sensitive to solvent and concentration.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic protons (Ar-H) | 6.90 - 7.30 | Multiplet |

| Amide proton (-NH-) | ~8.0 | Broad Singlet/Triplet |

| Methylene protons (-O-CH₂-) | ~4.1 | Triplet |

| Methylene protons (-NH-CH₂-) | 3.6 - 3.7 | Triplet |

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The carbonyl carbon (C=O) of the amide is typically found in the range of 162-168 ppm. nih.gov The cyano carbon (C≡N) resonates around 116-117 ppm. nih.gov The methylene carbon of the cyanoacetyl group (-CH₂-CN) is expected at approximately 26 ppm. nih.gov

For the phenoxyethyl moiety, the aromatic carbons will show signals between 114 and 158 ppm. The carbon attached to the ether oxygen (C-O) will be the most downfield of the aromatic signals. The methylene carbons of the ethyl bridge will appear in the aliphatic region; the carbon adjacent to the ether oxygen (-O-CH₂) is expected around 67 ppm, while the carbon next to the amide nitrogen (-NH-CH₂) would be found around 40 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|

| Amide Carbonyl (C=O) | 162 - 168 | nih.gov |

| Aromatic Carbon (C-O) | ~158 | |

| Aromatic Carbons (C-H) | 114 - 130 | |

| Cyano Carbon (C≡N) | 116 - 117 | nih.gov |

| Methylene Carbon (-O-CH₂) | ~67 | |

| Methylene Carbon (-NH-CH₂) | ~40 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (molecular formula C₁₁H₁₂N₂O₂), the calculated molecular weight is 204.23 g/mol . sigmaaldrich.com In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z 204.

The fragmentation of N-substituted amides is well-documented. A common fragmentation pathway is the cleavage of the amide bond (N-CO). nih.gov This would lead to the formation of a phenoxyethylaminium radical cation or related fragments. Another significant fragmentation is the α-cleavage adjacent to the carbonyl group, which could result in the loss of a ·CH₂CN radical, leading to a fragment ion. Cleavage of the ether bond in the side chain is also a plausible pathway, potentially generating a phenoxy radical or a phenol (B47542) fragment (m/z 94). The McLafferty rearrangement is a characteristic fragmentation for primary amides but is less common in this specific structure. libretexts.org

Table 4: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway | Reference |

|---|---|---|---|

| 204 | [C₁₁H₁₂N₂O₂]⁺ (Molecular Ion) | Ionization | sigmaaldrich.com |

| 108 | [C₆H₅OCH₂CH₂NH]⁺ | Cleavage of CO-CH₂CN bond | |

| 94 | [C₆H₅OH]⁺ | Cleavage of ether bond and rearrangement | |

| 77 | [C₆H₅]⁺ | Loss of OCH₂CH₂NHCO... | youtube.com |

Single-Crystal X-ray Diffraction Analysis of Related Cyanoacetamide Structures

While a single-crystal structure for this compound is not publicly available, analysis of closely related compounds like the parent cyanoacetamide and its derivatives provides valuable insight into the expected molecular conformation and intermolecular interactions. rsc.orgresearchgate.net Single-crystal X-ray diffraction is an analytical technique that reveals the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions. carleton.edu

Studies on cyanoacetamide crystals reveal that the molecules are typically linked by hydrogen bonds. rsc.org In the crystal structure of cyanoacetamide itself, two independent molecules form a network through N-H···O hydrogen bonds, creating a layered structure. The bond length for the C=O double bond is approximately 1.247 Å. rsc.org

Table 5: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-(substituted phenyl)-2-cyanoacetamides |

| 2-cyanoacetamide |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)

Hydrogen Bonding: The primary and most dominant intermolecular force observed in the crystal structures of cyanoacetamide derivatives is hydrogen bonding. The amide functional group (-CONH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen, C=O).

In the crystal structure of (R)-2-Cyano-N-(1-phenylethyl)acetamide, a closely related analog, molecules are linked by N—H⋯O hydrogen bonds. nih.govresearchgate.net This interaction is a recurring motif in acetamide (B32628) derivatives. For instance, in 2-cyano-N-(furan-2-ylmethyl)acetamide, the crystal packing is stabilized by N—H⋯O hydrogen bonds where the carbonyl oxygen acts as a bifurcated acceptor. nih.gov Similarly, studies on 2-cyano-N-(2-hydroxyphenyl)acetamide reveal extensive hydrogen-bonded networks that stabilize the crystal structure. researchgate.net In some cases, such as with 2-cyano-N-cyclohexylacetamide, intermolecular hydrogen bonds of the type N-H···O and C-H···N have been observed, the latter involving the nitrogen of the cyano group. researchgate.net

C-H···π Interactions: The presence of aromatic rings in this compound and its analogs introduces the possibility of C-H···π interactions. These weak hydrogen bonds, where a C-H bond acts as the donor and a π-system (the phenyl ring) acts as the acceptor, are significant in determining the conformation of molecules in the gas phase and their arrangement in the crystal lattice. scielo.org.mxscielo.org.mx Theoretical studies on aromatic acetamide derivatives confirm that dispersion forces, which are a major component of C-H···π interactions, play a critical role in stabilizing specific molecular conformations. scielo.org.mxscielo.org.mxjmcs.org.mx The interaction energy for typical C-H···π bonds is estimated to be between 1.5 to 2.5 kcal mol⁻¹, a value substantial enough to influence crystal packing. scielo.org.mx

The cyano group (C≡N) itself is a versatile participant in intermolecular interactions. While it can act as a hydrogen bond acceptor, it also contributes to the formation of π-holes, creating positive electrostatic potential regions that can interact favorably with electron-rich species. nih.gov

The table below summarizes the key intermolecular interactions observed in analogs of this compound.

| Interaction Type | Donor | Acceptor | Compound Analog Example | Reference |

| Hydrogen Bond | N-H (Amide) | O (Carbonyl) | (R)-2-Cyano-N-(1-phenylethyl)acetamide | nih.govresearchgate.net |

| Hydrogen Bond | N-H (Amide) | O (Carbonyl) | 2-Cyano-N-(furan-2-ylmethyl)acetamide | nih.gov |

| Hydrogen Bond | C-H | O (Carbonyl) | (R)-2-Cyano-N-(1-phenylethyl)acetamide | nih.govresearchgate.net |

| Hydrogen Bond | N-H (Amide) | N (Cyano) | 2-Cyano-N-cyclohexylacetamide | researchgate.net |

| Weak Interaction | C-H | π-system (Aromatic Ring) | N-(2-benzoylphenyl) acetamide | scielo.org.mxscielo.org.mx |

Crystal Packing and Supramolecular Architecture

In many acetamide derivatives, these interactions result in the formation of one-dimensional chains or tapes. For example, in the crystal structure of (R)-2-Cyano-N-(1-phenylethyl)acetamide, N—H⋯O and C—H⋯O hydrogen bonds link the molecules into infinite chains that extend along a crystallographic axis. nih.govresearchgate.net These chains then pack into layers, demonstrating a hierarchical assembly. nih.govresearchgate.net

A similar chain-like arrangement is seen in 2-cyano-N-(furan-2-ylmethyl)acetamide, where molecules are linked into C(4) chains along the a-axis. nih.gov The bifurcated nature of the hydrogen bond acceptor in this case also leads to the formation of a cyclic R₂¹(6) ring motif. nih.gov In 2-cyano-N-(2-hydroxyphenyl)acetamide, both two-center and three-center hydrogen bonds create infinite zigzag chains along different directions, resulting in a complex and stable hydrogen-bonded network. researchgate.net

| Compound Analog | Supramolecular Motif | Stabilizing Interactions | Resulting Architecture | Reference |

| (R)-2-Cyano-N-(1-phenylethyl)acetamide | Infinite Chains | N—H⋯O, C—H⋯O | Layers parallel to the bc-plane | nih.govresearchgate.net |

| 2-Cyano-N-(furan-2-ylmethyl)acetamide | C(4) Chains, R₂¹(6) Rings | N—H⋯O, C—H⋯O | 3D Network | nih.gov |

| 2-Cyano-N-(2-hydroxyphenyl)acetamide | Infinite Zigzag Chains | Two- and three-center H-bonds | 3D Network | researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretically calculated percentages based on the compound's molecular formula. A close agreement between the experimental and theoretical values serves as a crucial verification of the compound's elemental composition and purity.

For this compound, the molecular formula is C₁₁H₁₂N₂O₂. sigmaaldrich.com Based on this, the theoretical elemental composition can be calculated.

Theoretical Composition of this compound

Molecular Formula: C₁₁H₁₂N₂O₂

Molecular Weight: 204.23 g/mol sigmaaldrich.com

Calculated Elemental Percentages:

Carbon (C): 64.69%

Hydrogen (H): 5.92%

Nitrogen (N): 13.72%

Oxygen (O): 15.67%

While experimental data for the title compound is not available in the cited literature, data from a closely related analog, (R)-2-Cyano-N-(1-phenylethyl)acetamide (C₁₁H₁₂N₂O), can be used to illustrate the principle of compositional verification. researchgate.net

The table below compares the theoretical elemental composition of the analog with its reported formula.

| Element | Theoretical % for C₁₁H₁₂N₂O (MW: 188.23 g/mol ) |

| Carbon (C) | 70.19% |

| Hydrogen (H) | 6.43% |

| Nitrogen (N) | 14.88% |

| Oxygen (O) | 8.50% |

In a typical research setting, experimentally determined values for C, H, and N would be expected to be within ±0.4% of these theoretical values to confirm the synthesis and purity of the compound.

Chemical Reactivity and Derivatization Strategies for 2 Cyano N 2 Phenoxyethyl Acetamide

Reactions Involving the Active Methylene (B1212753) Group of the Cyanoacetamide Moiety

The methylene group positioned between the electron-withdrawing cyano and carbonyl groups exhibits significant acidity, rendering it a highly reactive site for various chemical reactions. asianpubs.orgyoutube.com This "active methylene" character is central to many of the derivatization strategies for 2-Cyano-N-(2-phenoxyethyl)acetamide.

The Knoevenagel condensation is a cornerstone reaction involving active methylene compounds. sigmaaldrich.comajrconline.org In this reaction, the active methylene group of this compound undergoes a base-catalyzed condensation with aldehydes or ketones. sigmaaldrich.com The reaction typically proceeds via the formation of a carbanion at the active methylene position, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields a new α,β-unsaturated cyanoacrylamide derivative. scielo.org.mx

The choice of catalyst is crucial and can influence reaction rates and yields. While traditional catalysts like piperidine (B6355638) and pyridine (B92270) are effective, research has also explored more environmentally benign alternatives. scielo.org.mxresearchgate.net For instance, ionic liquids such as diisopropylethylammonium acetate (B1210297) (DIPEAc) have been shown to be efficient catalysts for the Knoevenagel condensation of cyanoacetamides with various aldehydes. scielo.org.mx

These condensation reactions are highly versatile, allowing for the introduction of a wide array of substituents depending on the aldehyde or ketone used. researchgate.netchemspider.com This versatility makes the Knoevenagel condensation a powerful tool for modifying the structure of this compound and synthesizing a library of derivatives with potentially diverse properties.

Table 1: Examples of Knoevenagel Condensation Reactions with Cyanoacetamides

| Aldehyde/Ketone Reactant | Catalyst | Product Type | Reference |

| Benzaldehydes | Piperidine | α,β-Unsaturated Acids | researchgate.net |

| Various Aldehydes | Diisopropylethylammonium acetate (DIPEAc) | Cyanoacrylates | scielo.org.mx |

| 6-Nitroveratraldehyde | Piperidine | 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide | chemspider.com |

| Pyrazole-4-carbaldehydes | Not specified | 2-Cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamides | researchgate.net |

The active methylene group of this compound can also participate in Michael addition reactions. chemistrysteps.comwikipedia.org This reaction involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com In this context, the carbanion generated from this compound acts as the Michael donor.

The reaction proceeds by the attack of the carbanion on the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon bond. youtube.com This type of reaction is a powerful method for carbon chain extension and the construction of more complex molecular frameworks. The resulting adducts can often be used as intermediates for further synthetic transformations, including cyclization reactions. researchgate.net

The active methylene group of cyanoacetamide derivatives can undergo nitrosation reactions, typically by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). google.com This reaction introduces a nitroso group (-NO) at the active methylene position, leading to the formation of 2-cyano-2-hydroxyiminoacetamide derivatives. google.com These oxime products are valuable intermediates in the synthesis of various heterocyclic compounds. For example, they can be used to prepare 2-cyano-2-oximino-acetamide derivatives through further reactions. google.com

Reactions at the Amide Nitrogen and Carbonyl Functions

While the active methylene group is a primary site of reactivity, the amide nitrogen and carbonyl groups of this compound can also participate in chemical transformations. The amide nitrogen, for instance, can be involved in cyclization reactions, particularly after the initial reaction at the active methylene group has occurred. researchgate.net

Alkylation of the amide nitrogen can also be achieved under certain conditions. For example, the reaction of 2-cyanoacetamide (B1669375) with 2-chloroacetoacetate, catalyzed by triethylamine, involves initial alkylation at the active methylene group, followed by a nucleophilic attack of the amide nitrogen on the carbonyl group, leading to the formation of a substituted pyrrole (B145914) after dehydration. researchgate.net

Cyclization Reactions Leading to Novel Heterocyclic Systems

This compound serves as a versatile precursor for the synthesis of a wide variety of heterocyclic compounds. sapub.orgbeilstein-journals.org Its ability to undergo various reactions at its different functional groups allows for the construction of diverse ring systems.

One of the most significant applications of this compound and its derivatives is in the synthesis of pyrazole (B372694) and pyrazoline heterocycles. nih.gov Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, while pyrazolines are their partially saturated analogues. nih.govresearchgate.net

A common synthetic route to pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. mdpi.com The products of Knoevenagel condensation reactions of this compound with various aldehydes can serve as the necessary α,β-unsaturated carbonyl precursors for this cyclization. Reaction of these intermediates with hydrazine or substituted hydrazines leads to the formation of pyrazoline derivatives, which can sometimes be oxidized to the corresponding pyrazoles. nih.gov

For instance, the reaction of α,β-unsaturated aldehydes and ketones with hydrazines is a well-established method for preparing 2-pyrazolines. nih.gov The reaction is believed to proceed through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization. nih.gov

Thiazole (B1198619) and Dihydrothiazole Derivatives

The reactive nature of this compound, particularly its active methylene group, makes it a valuable precursor for the synthesis of various heterocyclic systems, including thiazole and dihydrothiazole derivatives. These derivatives are of significant interest due to their wide range of pharmacological activities.

The synthesis of thiazole derivatives often involves the reaction of the cyanoacetamide with sulfur-containing reagents. For instance, the base-promoted nucleophilic addition of 2-cyanoacetamide derivatives to phenyl isothiocyanate in dimethylformamide (DMF) with potassium hydroxide (B78521) yields an intermediate potassium sulfide (B99878) salt. This intermediate, without being isolated, undergoes heterocyclization upon treatment with chloroacetyl chloride to form 2-cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)-acetamide derivatives. researchgate.net

Another approach involves the reaction of the cyanoacetamide with elemental sulfur and an active methylene reagent like malononitrile (B47326) or ethyl cyanoacetate (B8463686). This reaction, typically carried out in refluxing dioxane with a basic catalyst such as triethylamine, leads to the formation of polysubstituted thiophene (B33073) derivatives, which can be considered related sulfur-containing heterocycles. sapub.org

Furthermore, 2-Cyano-N-arylacetamides can be utilized in the synthesis of thiazole derivatives through condensation reactions. ekb.eg For example, N-(thiazol-2-yl) cyanoacetamide derivatives can be prepared by the base-catalyzed condensation of 2-aminothiazole (B372263) derivatives with ethyl cyanoacetate. tubitak.gov.tr These resulting N-thiazolyl cyanoacetamides can then undergo further reactions, such as Knoevenagel condensation with aromatic aldehydes, to yield more complex thiazole-containing structures. nih.gov

The reactivity of the active methylene group in this compound allows for the synthesis of dihydrothiazole derivatives as well. ekb.eg The specific reaction pathways and resulting dihydrothiazole structures depend on the chosen coreactants and reaction conditions.

Table 1: Synthesis of Thiazole and Dihydrothiazole Derivatives

| Starting Material | Reagents | Product Type | Reference |

| 2-Cyanoacetamide derivative | Phenyl isothiocyanate, Chloroacetyl chloride | 2-Cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)-acetamide | researchgate.net |

| 2-Cyanoacetamide derivative | Elemental sulfur, Malononitrile/Ethyl cyanoacetate | Polysubstituted thiophene | sapub.org |

| 2-Aminothiazole derivative | Ethyl cyanoacetate | N-(thiazol-2-yl) cyanoacetamide | tubitak.gov.tr |

| N-(thiazol-2-yl) cyanoacetamide | Aromatic aldehydes | Thiazole-based cyanoacrylamides | nih.gov |

| 2-Cyano-N-arylacetamide | Various reagents | Dihydrothiazole derivatives | ekb.eg |

Pyridine and Dihydropyridine (B1217469) Derivatives

The versatile chemical nature of this compound also facilitates the synthesis of pyridine and dihydropyridine derivatives, which are prominent scaffolds in medicinal chemistry. orientjchem.org The active methylene and cyano groups of the acetamide (B32628) are key to its reactivity in forming these nitrogen-containing heterocycles.

One common strategy for synthesizing 3-cyano-2-pyridone derivatives involves the reaction of N-substituted cyanoacetamide derivatives with a 1,3-dicarbonyl compound, such as acetylacetone (B45752). mdpi.com This reaction is typically carried out under reflux in the presence of a base like potassium hydroxide in an alcoholic solvent. mdpi.com The process involves a cascade of reactions including Knoevenagel condensation, Michael addition, and intramolecular cyclization. researchgate.net

Furthermore, 2-cyanoacetamide derivatives can react with various reagents to form dihydropyridine structures. For instance, reaction with arylidene-malononitriles can lead to the formation of highly substituted pyridines. orientjchem.org The synthesis of N-amino-3-cyano-2-pyridone derivatives can be achieved through a one-pot reaction of cyanoacetohydrazide, an activated nitrile substrate (like malononitrile or ethyl cyanoacetate), and an aromatic aldehyde in the presence of a base. researchgate.net

The reactivity of 2-cyanoacetamides also extends to the formation of fused pyridine rings, such as chromeno[3,4-c]pyridines. These can be synthesized via Michael addition of malononitrile or ethyl cyanoacetate to a bis(chromene) derivative, which itself can be prepared from a bis(2-cyanoacetamide). orientjchem.org

Table 2: Synthesis of Pyridine and Dihydropyridine Derivatives

| Starting Material | Reagents | Product Type | Reference |

| N-Substituted cyanoacetamide | Acetylacetone, KOH | 3-Cyano-2-pyridone | mdpi.com |

| N,N'-(methylenebis(1,4-phenylene))bis-(2-cyanoacetamide) | Arylidene-malononitriles | Bis(pyridine) | orientjchem.org |

| Cyanoacetohydrazide | Activated nitrile, Aromatic aldehyde | N-amino-3-cyano-2-pyridone | researchgate.net |

| Bis(chromene) derivative | Malononitrile/Ethyl cyanoacetate | Bis(chromeno[3,4-c]pyridine) | orientjchem.org |

| N-(4-substitutedphenyl)-2-cyanoacetamide | Malononitrile, Aromatic aldehyde | 1,4-dihydropyridine-3,5-dicarbonitrile | ekb.eg |

Quinoline (B57606) and Quinazolinone Derivatives

The structural framework of this compound can be elaborated to construct more complex heterocyclic systems like quinoline and quinazolinone derivatives. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov

The synthesis of quinoline derivatives from acetamide precursors can be achieved through various multicomponent reactions. For example, a novel series of quinoline derivatives were synthesized starting from aniline, 2-nitrobenzaldehyde, and propargyl alcohol in the presence of copper bromide. nih.gov While not a direct reaction of the title compound, this illustrates a general strategy for quinoline synthesis that could potentially be adapted. A more direct approach involves the synthesis of 2-(2-methylquinolin-4-ylamino)-N-phenylacetamide, which has shown potential as an antileishmanial agent. nih.govsigmaaldrich.com

Quinazolinone derivatives can also be synthesized using precursors derived from acetamides. One method involves the S-alkylation of 2-mercapto-3-phenylquinazolinone with 2-chloro-N-substituted acetamide derivatives. nih.gov These resulting thioether-linked acetamides can then undergo further reactions. For instance, a one-pot multicomponent reaction of an acetyl derivative with malononitrile and an aromatic aldehyde can furnish enaminonitrile derivatives of quinazolinone. nih.gov

Another strategy for accessing quinazolinone derivatives involves treating 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide with various substituted phenols. nih.gov This reaction highlights the potential for functionalization at the acetamide portion of the molecule. The synthesis of the quinazolinone core itself can be achieved through methods like the condensation of N-acylanthranilic acids with primary amines or the reaction of 2-aminobenzylamine with various reagents. google.comorganic-chemistry.org

Table 3: Synthesis of Quinoline and Quinazolinone Derivatives

| Precursor/Starting Material | Reagents | Product Type | Reference |

| Aniline, 2-nitrobenzaldehyde, propargyl alcohol | Copper bromide | (2-(2-nitrophenyl)quinolin-4-yl)methanol | nih.gov |

| 2-mercapto-3-phenylquinazolinone | 2-chloro-N-substituted acetamide | S-alkylated quinazolinone acetamide | nih.gov |

| Acetyl derivative of quinazolinone acetamide | Malononitrile, Aromatic aldehyde | Enaminonitrile derivative of quinazolinone | nih.gov |

| 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide | Substituted phenols | Phenoxy-substituted quinazolinone acetamide | nih.gov |

| 2-aminobenzylamine | Butyrolactone, Benzaldehyde | Tetrahydropyrrolo-quinazoline | researchgate.net |

Oxazole (B20620), Triazole, and Azine Derivatives

The chemical versatility of this compound extends to the synthesis of other important heterocyclic systems, including oxazoles, triazoles, and azines. These scaffolds are present in numerous biologically active compounds.

The synthesis of oxazole derivatives is not as commonly reported directly from 2-cyanoacetamides in the provided literature, which tends to focus on nitrogen and sulfur heterocycles. However, the functional groups present in the molecule, namely the amide and cyano groups, could potentially be involved in cyclization reactions to form oxazole rings under specific conditions with appropriate reagents.

Triazole derivatives, on the other hand, are more readily accessible. 1,2,4-triazoles, for example, can be synthesized through multi-step reaction protocols. chemmethod.com A common approach involves the formation of a Schiff base from a starting amine, followed by acylation and reaction with thiourea (B124793) to form a thiourea derivative. This intermediate can then undergo cyclization to yield the triazole ring. chemmethod.com Another method for synthesizing 1,2,3-triazoles involves a [3+2] cycloaddition reaction between an azide (B81097) and an alkyne, a reaction that can be promoted by various catalysts. mdpi.com

Azine derivatives can also be synthesized from precursors related to 2-cyanoacetamides. ekb.eg The term "azine" can refer to a six-membered heterocyclic ring containing one or more nitrogen atoms, such as pyridines, or to compounds containing a >C=N-N=C< functional group. The synthesis of the latter often involves the reaction of a carbonyl compound with hydrazine. rsc.org

Table 4: Synthesis of Oxazole, Triazole, and Azine Derivatives

| Target Heterocycle | General Synthetic Strategy | Key Intermediates/Reagents | Reference |

| Oxazole | (Potential) Cyclization involving amide and cyano groups | Specific reagents required | - |

| 1,2,4-Triazole | Multi-step synthesis from an amine | Schiff base, Thiourea derivative | chemmethod.com |

| 1,2,3-Triazole | [3+2] Cycloaddition | Azide, Alkyne | mdpi.com |

| Azine | Condensation with hydrazine or its derivatives | Hydrazine | rsc.org |

| Azine Derivatives | From 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide | Various reagents | ekb.eg |

Coumarin (B35378) and Chromene Derivatives

The reactive methylene group in this compound makes it a suitable starting material for the synthesis of coumarin and chromene derivatives. These oxygen-containing heterocyclic scaffolds are prevalent in natural products and exhibit a wide array of biological activities.

A primary method for synthesizing chromene derivatives is through the condensation of a salicylaldehyde (B1680747) with a compound containing an active methylene group, such as N-substituted cyanoacetamides. derpharmachemica.com This reaction is often catalyzed by a base like piperidine or triethylamine. derpharmachemica.com The initial product is typically a 2-iminochromene, which can in some cases be reduced to a 2-aminochromene derivative. derpharmachemica.com The reaction of salicylaldehyde with N-aryl-2-cyanoacetamide in boiling acetic acid can also yield 2-imino-chromene-3-carboxamide derivatives. ekb.eg

Coumarin derivatives can be synthesized through various methods, often involving the reaction of a phenol (B47542) with a β-ketoester in what is known as the Pechmann condensation. mdpi.comresearchgate.net Another common route is the Knoevenagel condensation of a salicylaldehyde with an active methylene compound. nih.gov For instance, the reaction of substituted salicylaldehydes with ethyl cyanoacetate in the presence of a catalyst can lead to the formation of coumarin-3-carbonitrile derivatives. nih.gov

Furthermore, 2-imino-2H-chromene-3-carbonitrile derivatives can be synthesized from the reaction of salicylic (B10762653) aldehyde and malononitrile. mdpi.com These iminochromenes can serve as versatile intermediates for the synthesis of other fused heterocyclic systems.

Table 5: Synthesis of Coumarin and Chromene Derivatives

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Salicylaldehyde, N-Substituted cyanoacetamide | Piperidine or Triethylamine | 2-Amino/Imino-3-cyano-4H-chromene | derpharmachemica.com |

| Salicylaldehyde, N-Aryl-2-cyanoacetamide | Acetic acid | 2-Imino-chromene-3-carboxamide | ekb.eg |

| Pyrogallol, β-Ketoester | Sc(OTf)3 | 7,8-Dihydroxycoumarin | mdpi.com |

| Salicylaldehyde, Ethyl cyanoacetate | Catalyst (e.g., deep eutectic solvent) | Coumarin-3-carbonitrile | nih.gov |

| Salicylic aldehyde, Malononitrile | Base | 2-Imino-2H-chromene-3-carbonitrile | mdpi.com |

Strategic Functionalization of the Phenoxyethyl Moiety

The phenoxyethyl moiety of this compound offers several avenues for strategic functionalization, allowing for the synthesis of a diverse range of derivatives with potentially enhanced or modulated biological activities. These modifications can be broadly categorized into reactions involving the phenyl ring and those targeting the ethyl linker.

Electrophilic aromatic substitution reactions on the phenyl ring are a primary strategy for introducing new functional groups. Depending on the directing effects of the ether linkage and any existing substituents, groups such as halogens, nitro groups, or alkyl groups can be introduced onto the aromatic ring. These modifications can significantly impact the molecule's electronic properties and its ability to interact with biological targets.

Another approach involves the synthesis of the phenoxyacetamide starting from an already substituted phenol. This allows for the incorporation of a wide variety of functional groups on the phenyl ring from the outset. For example, 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs have been synthesized from various substituted phenols. nih.gov

The ether linkage itself can be a target for cleavage under harsh reaction conditions, although this is generally less desirable as it breaks apart the core structure. A more strategic approach is to utilize the ether oxygen to influence the reactivity of the adjacent methylene groups.

While less common, modifications to the ethyl linker are also possible. These could include the introduction of substituents on the carbons of the ethyl chain, although this would likely require a more complex multi-step synthesis starting from a modified phenoxyethanol.

The primary focus of derivatization of similar phenoxy acetamide structures reported in the literature often involves coupling the phenoxyacetic acid precursor with different amines. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by condensing ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene. nih.gov This highlights the versatility of the phenoxyacetic acid core, which is closely related to the title compound, in generating a library of derivatives by varying the amine component.

Exploration of Biological Activities of 2 Cyano N 2 Phenoxyethyl Acetamide and Its Derivatives in Vitro Studies

In Vitro Antimicrobial Activity against Bacterial Strains (Gram-Positive and Gram-Negative)

Derivatives of cyanoacetamide have been the subject of numerous studies to evaluate their efficacy against a spectrum of pathogenic bacteria. These investigations commonly employ broth or agar (B569324) diffusion methods to determine the susceptibility of various bacterial strains to these synthetic compounds.

Research has shown that novel α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, other synthesized heterocyclic compounds derived from N-(4-substitutedphenyl)-2-cyanoacetamide have shown moderate to excellent activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). ekb.eg In one study, derivatives were tested against Gram-positive species Staphylococcus aureus and Bacillus subtilis, and Gram-negative species Escherichia coli and Pseudomonas aeruginosa, with the newly synthesized substances showing generally strong antibacterial action. ekb.eg

The introduction of different chemical moieties to the core acetamide (B32628) structure significantly influences antibacterial potency. For example, a series of 2-mercaptobenzothiazole (B37678) acetamide derivatives were screened, with some compounds exhibiting significant antibacterial activity against both Gram-positive and Gram-negative strains, comparable to the standard drug levofloxacin (B1675101). nih.gov Specifically, derivatives containing benzylamine (B48309) showed moderate activity, which was attributed to the presence of halogens. nih.gov Further studies on different acetamide derivatives have confirmed that the presence of a chloro atom appears to enhance antimicrobial activity. mdpi.com In contrast, some series of (cyano-NNO-azoxy)pyrazole derivatives were found to be inactive against the Gram-negative bacteria tested, though they did show some activity against Staphylococcus aureus strains. nih.gov

The following table summarizes the in vitro antibacterial activity of selected cyanoacetamide derivatives against various bacterial strains.

Table 1: In Vitro Antibacterial Activity of Selected Cyanoacetamide Derivatives

| Derivative Class | Bacterial Strains Tested | Observed Activity | Reference(s) |

|---|---|---|---|

| α,β-Unsaturated 2-Cyanoacetamides | Gram-positive and Gram-negative pathogens | Exhibited antibacterial activity. | nih.gov |

| Heterocycles from N-(4-substitutedphenyl)-2-cyanoacetamide | Escherichia coli, Staphylococcus aureus | Moderate to excellent activity observed. | ekb.eg |

| Azole and Azine Derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Showed encouraging inhibitory efficacy. | ekb.eg |

| 2-Mercaptobenzothiazole Acetamides | Gram-positive and Gram-negative species | Significant activity, comparable to levofloxacin for some derivatives. | nih.gov |

| Royleanone (B1680014) Abietane Derivatives | Enterococcus and Staphylococcus species | Aromatic and alkylic esters were more active than the parent compound, with MIC values from 0.98 to 62.50 µg/mL. | nih.gov |

In Vitro Antifungal Activity against Fungal Strains

The investigation into cyanoacetamide derivatives extends to their potential as antifungal agents. These compounds have been tested against a variety of fungal pathogens, including species of Candida and Aspergillus, which are common causes of human infections.

Studies have demonstrated that synthesized derivatives can possess encouraging inhibitory efficacy against fungi such as Aspergillus flavus and Candida albicans. ekb.egekb.eg For instance, 2-amino-3-cyano-4H-chromene derivatives, synthesized through a one-pot reaction involving malononitrile (B47326) (a related cyano compound), showed excellent antifungal outcomes against Candida albicans and Fusarium oxysporum. nanobioletters.com

The specific structure of the derivative is paramount to its antifungal potency. A series of novel 2-hydroxyphenyl substituted aminoacetamides showed excellent activities against Sclerotinia sclerotiorum and Phytophthora capsici. nih.gov One compound in this series displayed more potent activity against S. sclerotiorum than the commercial fungicide chlorothalonil. nih.gov Similarly, (cyano-NNO-azoxy)pyrazole derivatives displayed interesting antifungal activity, with a thiophene (B33073) derivative being particularly active against Candida krusei and Candida glabrata, two species known for resistance to azole antifungals. nih.gov Another study focused on 2-chloro-N-phenylacetamide, which inhibited all tested strains of fluconazole-resistant C. albicans and C. parapsilosis, with Minimum Inhibitory Concentration (MIC) values ranging from 128 to 256 µg/mL. researchgate.net This compound also proved effective at inhibiting and disrupting biofilms formed by these resistant strains. researchgate.net

The following table presents a summary of the in vitro antifungal activity of various acetamide and cyanoacetamide derivatives.

Table 2: In Vitro Antifungal Activity of Selected Acetamide and Cyanoacetamide Derivatives

| Derivative Class | Fungal Strains Tested | Observed Activity | Reference(s) |

|---|---|---|---|

| Azole and Azine Derivatives | Aspergillus flavus, Candida albicans | Showed encouraging inhibitory efficacy (MIC determined). | ekb.eg |

| Heterocycles from N-(4-substitutedphenyl)-2-cyanoacetamide | Aspergillus flavus, Candida albicans | Moderate to excellent antifungal activity. | ekb.eg |

| (Cyano-NNO-azoxy)pyrazole Derivatives | Candida krusei, Candida glabrata | Noteworthy activity against azole-resistant species, with MICs as low as 0.25 µg/mL. | nih.gov |

| 2-Chloro-N-phenylacetamide | Fluconazole-resistant Candida albicans and Candida parapsilosis | MIC of 128-256 µg/mL; inhibited and ruptured biofilms. | researchgate.net |

| 2-Hydroxyphenyl Substituted Aminoacetamides | Sclerotinia sclerotiorum, Phytophthora capsici | Excellent activity; one derivative was more potent than chlorothalonil. | nih.gov |

Enzyme Inhibition Studies (e.g., Lysine-Specific Demethylase 1)

A significant area of investigation for acetamide derivatives is their ability to inhibit specific enzymes, a key mechanism for therapeutic intervention in various diseases. One of the most prominent targets identified for these compounds is Lysine-Specific Demethylase 1 (LSD1).

LSD1 is an enzyme that plays a crucial role in gene expression by removing methyl groups from histones, a process known as demethylation. nih.gov The dysfunction of LSD1 is linked to numerous cancers, making it an attractive therapeutic target. nih.govnih.gov Several studies have focused on developing both irreversible and reversible small-molecule inhibitors of LSD1. nih.govnih.gov Tranylcypromine (B92988), a known monoamine oxidase (MAO) inhibitor, was among the first compounds discovered to also inhibit LSD1 and has served as a scaffold for developing more potent and selective inhibitors. nih.govchemrxiv.org For example, a cell-permeable tranylcypromine analog was developed as a potent and irreversible inhibitor of LSD1 with an IC₅₀ value of 70 nM. sigmaaldrich.com

Beyond LSD1, other enzymes have been identified as potential targets. Molecular docking studies have suggested that novel 2-hydroxyphenyl substituted aminoacetamides may exert their fungicidal activity by targeting the succinate (B1194679) dehydrogenase (SDH) enzyme. nih.gov Furthermore, acetamide derivatives have been designed and evaluated as inhibitors of Heme oxygenase-1 (HO-1), an enzyme overexpressed in many tumors that correlates with poor prognosis. nih.gov Certain acetamide-based compounds emerged as potent HO-1 inhibitors and were subsequently investigated for their anticancer activity. nih.gov

Epigenetic Modulation in Cell Lines (In Vitro)

The inhibition of enzymes like LSD1 directly translates to epigenetic modulation—the alteration of gene expression without changing the DNA sequence itself. By inhibiting LSD1, these compounds can alter the methylation status of histones, thereby influencing which genes are turned on or off. nih.gov

In vitro studies in cell lines are essential to confirm that enzyme inhibition leads to a functional cellular response. For LSD1 inhibitors, a key indicator of activity is the upregulation of specific genes that are normally repressed by the enzyme. chemrxiv.org For example, in the THP1 leukemic cell line, LSD1 regulates genes targeted by the GFI1 protein. chemrxiv.org Inhibition of LSD1 in these cells leads to the increased expression of the cd86 gene. chemrxiv.org Consequently, the quantification of CD86 protein levels on the surface of THP1 cells is used as a surrogate biomarker to confirm the cellular effects of LSD1 inhibitors in a laboratory setting. chemrxiv.org This demonstrates a direct link between the enzymatic inhibition observed in biochemical assays and a measurable epigenetic outcome in a cancer cell line.

Structure-Activity Relationships (SAR) Governing In Vitro Biological Profiles

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of bioactive compounds. SAR studies analyze how modifying the chemical structure of a molecule affects its biological activity, providing a roadmap for rational drug design.

For acetamide and cyanoacetamide derivatives, several key SAR insights have been established:

Role of Halogens: In a series of 2-mercaptobenzothiazole acetamide derivatives, the presence of halogen substitutions on the amine moiety was found to be important for antibacterial activity. nih.gov

Impact of Hydrophobic Groups: Studies on royleanone derivatives showed that adding hydrophobic aromatic and alkylic esters enhanced activity against Enterococcus and Staphylococcus species, suggesting that hydrophobic interactions with bacterial targets play a significant role. nih.gov

Importance of Specific Functional Groups: For a series of 2-hydroxyphenyl substituted aminoacetamides, systematic studies revealed that a hydroxyl group and a carbonyl group were crucial for their fungicidal activity. nih.gov In another study of (cyano-NNO-azoxy)pyrazole derivatives, the presence of the cyano group was deemed essential for their antifungal effects. nih.gov

Influence of the Acyl Chain: In an evaluation of 2-acyl-1,4-benzohydroquinones, the chemical structure of the acyl fragment was found to significantly influence antifungal activity. The 2-octanoylbenzohydroquinone was the most active in its series, indicating a specific acyl chain length is optimal. mdpi.com

Mechanistic Investigations of In Vitro Biological Effects

Investigating the precise mechanism of action is a critical step in understanding how a compound exerts its biological effects. For acetamide and cyanoacetamide derivatives, several mechanisms have been proposed and explored through in vitro studies.

Enzyme Inhibition: As discussed, a primary mechanism is the direct inhibition of key enzymes. Irreversible LSD1 inhibitors often work by forming a covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, thereby permanently deactivating it. sigmaaldrich.com Other derivatives are believed to inhibit succinate dehydrogenase in fungi or penicillin-binding proteins (PBP) in bacteria, with the latter leading to defects in cell wall maintenance and eventual cell lysis. mdpi.comnih.gov

Cell Membrane and Wall Integrity: For some antimicrobial compounds, the mechanism involves disruption of the cell membrane or cell wall. However, this is not always the case. For 2-chloro-N-phenylacetamide, which is active against fluconazole-resistant Candida, studies showed that its antifungal activity was not due to binding with cellular ergosterol (B1671047) (a key component of the fungal membrane) or damage to the fungal cell wall. researchgate.net This suggests its mechanism of action lies elsewhere and remains to be established. researchgate.net

Modulation of Gene Expression: The inhibition of epigenetic enzymes like LSD1 leads to downstream changes in gene expression, which is the ultimate mechanism behind their effects in cancer cells. chemrxiv.org By altering histone methylation, these inhibitors can reactivate tumor suppressor genes or interfere with pathways necessary for cancer cell proliferation and survival. nih.gov

Applications of 2 Cyano N 2 Phenoxyethyl Acetamide in Advanced Organic Synthesis and Materials Science

Utilization as Key Intermediates for Complex Organic Compounds

The core value of 2-Cyano-N-(2-phenoxyethyl)acetamide in organic synthesis lies in its identity as a C2N synthon, primarily due to the reactivity of the active methylene (B1212753) group adjacent to the cyano and carbonyl functionalities. This activated position is readily deprotonated by even mild bases, generating a nucleophilic carbanion that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Cyanoacetamide derivatives are widely recognized as pivotal starting materials for the synthesis of a multitude of heterocyclic systems. The reactivity of these compounds stems from the strategic placement of electrophilic and nucleophilic centers. The active methylene and amide nitrogen act as nucleophilic sites, while the carbonyl and cyano groups are electrophilic. This dual reactivity allows them to react with bidentate reagents to forge a variety of heterocyclic rings, including pyridines, pyrimidines, thiazoles, and pyrazoles.

For instance, the active methylene group can undergo Knoevenagel condensation with aldehydes and ketones, a fundamental step in the synthesis of more elaborate structures. It can also participate in Michael additions and serve as a partner in multicomponent reactions, such as the Gewald synthesis of polysubstituted thiophenes. While specific literature detailing these reactions for this compound is not abundant, its structural analogy to other well-studied N-substituted cyanoacetamides strongly suggests its utility in similar transformations. The phenoxyethyl group is generally stable under these conditions and can be carried through synthetic sequences to be part of the final molecular framework, potentially influencing properties like solubility and conformation.

Role in the Synthesis of Pharmacologically Relevant Scaffolds (Non-Clinical Context)

Many biologically active compounds are heterocyclic in nature. The versatility of cyanoacetamides as precursors for heterocycles makes them valuable tools in medicinal chemistry research for the creation of new molecular scaffolds. These scaffolds serve as the core structures upon which various functional groups can be appended to explore structure-activity relationships.

The synthesis of substituted pyridin-2(1H)-ones, a common motif in pharmacologically active molecules, is a prime example. These can be readily prepared via the reaction of cyanoacetamide derivatives with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyls. Similarly, reaction with α-haloketones can lead to the formation of furan (B31954) and pyrrole (B145914) derivatives, while condensation with thiourea (B124793) or its derivatives can yield pyrimidine-thiones. The synthesis of thiazole (B1198619) derivatives, another important heterocyclic core, can be achieved through reactions with α-halocarbonyl compounds or by reacting an intermediate with sulfur and an appropriate amine.

The phenoxyethyl moiety of this compound introduces a flexible ether linkage and an aromatic ring, features that are often found in pharmacologically active agents. This substituent can engage in various non-covalent interactions, such as π-stacking and hydrophobic interactions, within a biological target. Therefore, using this specific acetamide (B32628) as a building block allows for the direct incorporation of this potentially beneficial fragment into novel heterocyclic systems intended for biological screening.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Cyanoacetamide Precursors

| Heterocyclic Scaffold | Typical Reactants with Cyanoacetamide Core | Reference |

|---|---|---|

| Pyridine (B92270) Derivatives | Aldehydes, Malononitrile (B47326), 1,3-Dicarbonyls | |

| Thiazole Derivatives | α-Haloketones, Phenylisothiocyanate/Haloacetyl reagents | |

| Pyrazole (B372694) Derivatives | Hydrazine (B178648) Hydrate, Diazonium Salts |

Potential in Agrochemical Development (e.g., Fungicides)

The search for new and effective agrochemicals is a continuous effort to manage crop diseases. Certain structural motifs are known to confer fungicidal activity, and the cyanoacetamide framework is a component of some of these. Specifically, a class of compounds known as 2-cyano-2-oximino-acetamides has been identified as possessing potent fungicidal properties. These molecules are often synthesized from 2-cyano-acetamide precursors.

The synthesis involves the nitrosation of the active methylene group of a cyanoacetamide to create an oxime, followed by alkylation of the oxime's hydroxyl group. A patent describes the preparation of various N-substituted 2-cyano-2-oximino-acetamide derivatives and highlights their effectiveness as fungicides. The process typically involves reacting a 2-cyano-2-oximino-acetamide salt with an alkylating agent.

Given this precedent, this compound could serve as a valuable starting material for novel fungicides. By converting its active methylene group to an oxime and subsequently modifying the oxime, new derivatives incorporating the phenoxyethyl tail could be generated. This substituent could influence the compound's systemic properties in plants, its stability, and its specific activity against different fungal pathogens. While direct studies on the fungicidal activity of this compound derivatives are not prominent in the literature, the established activity of related compounds provides a strong rationale for its exploration in agrochemical research.

Exploration in Dye Chemistry and Related Material Applications

The structural features of this compound also suggest its potential, though less explored, application in the field of dye chemistry and materials science. Many organic dyes and pigments are built around π-conjugated systems, often synthesized using condensation reactions where active methylene compounds are key reactants.

The Knoevenagel condensation of active methylene compounds, such as cyanoacetamides, with aromatic or heterocyclic aldehydes is a classic method for creating styryl dyes and other chromophores. The product of such a reaction with this compound would feature a phenoxyethyl-amido-carbonyl-cyano-vinyl system, which could be a component of a larger conjugated framework. The resulting molecule's color and photophysical properties would be influenced by the specific aldehyde used in the condensation.

Furthermore, the presence of the cyano group offers a handle for further chemical transformations. For example, cyano groups are known to participate in the formation of phthalocyanine (B1677752) and other macrocyclic pigments, although this would require a more complex, multi-step synthesis. While there is a lack of specific research demonstrating the use of this compound in dye synthesis, its fundamental reactivity makes it a plausible candidate for investigation in the development of new colorants and functional organic materials.

Q & A

Q. What are the common synthetic routes for preparing 2-cyano-N-(2-phenoxyethyl)acetamide and its derivatives?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives can be prepared by reacting cyanoacetamide intermediates with substituted phenols or amines under reflux conditions in polar aprotic solvents like DMF. Yields are optimized by controlling reaction time and temperature (e.g., 80–100°C for 6–12 hours). Structural analogs, such as thiazole- or pyridine-containing derivatives, are synthesized by coupling with diazonium salts or heterocyclic aldehydes .

Q. Which analytical methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the cyano group (δ ~2.5–3.5 ppm for adjacent protons) and phenoxyethyl chain.

- HPLC-MS for purity assessment and molecular ion detection.

- X-ray crystallography (using SHELX software) to resolve crystal structures, particularly for derivatives with bioactive conformations .

Q. What safety protocols should be followed when handling this compound?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust.

- In case of exposure, rinse affected areas with water and seek medical attention if irritation persists. Note that toxicological data are limited, so treat as a potential hazard .

Advanced Research Questions

Q. How does this compound interact with enzymes like carbonic anhydrase?

The cyano group acts as a hydrogen bond acceptor, binding to active-site residues (e.g., Zn²⁺ in carbonic anhydrase), while the phenoxyethyl chain facilitates hydrophobic interactions. Inhibition kinetics (e.g., IC₅₀ values) are determined via fluorometric assays, with dose-dependent reductions in enzyme activity observed at micromolar concentrations .

Q. What methodologies resolve contradictions in reported biological activities of derivatives?

Discrepancies in cytotoxicity or enzyme inhibition across studies may arise from assay conditions (e.g., pH, cell lines) or impurities. Strategies include:

Q. What metabolic pathways are involved in the breakdown of this compound?

In vitro studies suggest hydrolysis of the cyano group to form acetamide derivatives, followed by oxidative metabolism via CYP450 enzymes. Metabolites are identified using LC-MS/MS, with pyridine or thiazole moieties influencing degradation rates .

Q. How can structure-activity relationships (SAR) guide the design of potent anticancer derivatives?

Q. What experimental designs are optimal for studying subcellular localization?

Fluorescent tagging (e.g., FITC conjugation) combined with confocal microscopy reveals nuclear or cytoplasmic accumulation. For example, pyridine-containing analogs localize in the nucleus, correlating with gene expression modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.